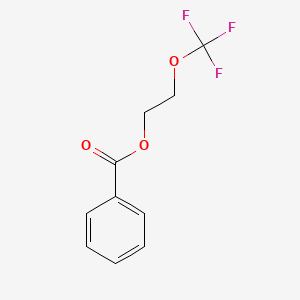

2-(trifluoromethoxy)ethyl benzoate

Description

Significance of Trifluoromethoxy-Containing Esters in Contemporary Chemical Science

The combination of a trifluoromethoxy group with an ester functionality creates a class of molecules with a rich potential for applications in medicinal chemistry, agrochemicals, and materials science. nih.govbeilstein-journals.org The properties of these compounds are not merely an average of their parts but a synergistic interplay between the highly electronegative, lipophilic trifluoromethoxy group and the versatile reactivity of the ester linkage.

The trifluoromethoxy (–OCF₃) group has emerged as a critical substituent in modern molecular design, prized for the unique combination of properties it imparts. beilstein-journals.orgscilit.com Unlike the more common trifluoromethyl (–CF₃) group, the –OCF₃ group introduces a "super-lipophilic" yet metabolically stable moiety that can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile. beilstein-journals.orgnih.gov

The strategic incorporation of the –OCF₃ group is driven by several key factors:

Lipophilicity and Bioavailability: The trifluoromethoxy group is one of the most lipophilic substituents, a property that can enhance a molecule's ability to cross cell membranes, thereby improving its in vivo uptake and transport. nih.govbeilstein-journals.org This is a crucial parameter in the development of effective pharmaceuticals and agrochemicals.

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making the –OCF₃ group highly resistant to metabolic degradation. nih.gov This increased stability can lead to a longer biological half-life for drug candidates.

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which can significantly influence the acidity or basicity of nearby functional groups and modulate interactions with biological targets. scilit.com

Conformational Control: The steric bulk and electronic nature of the –OCF₃ group can influence the preferred conformation of a molecule, which can be critical for achieving high binding affinity and selectivity to a specific biological target.

The growing importance of this functional group is evidenced by the more than doubling of documented structures bearing an OCF₃-substituent between 2004 and 2007, with the majority being patent applications. nih.govbeilstein-journals.org

Table 1: Comparison of Key Fluorinated Substituents

| Substituent | Formula | Typical Impact on Properties |

|---|---|---|

| Trifluoromethyl | –CF₃ | Increases lipophilicity and metabolic stability; strongly electron-withdrawing. beilstein-journals.orgnih.gov |

| Trifluoromethoxy | –OCF₃ | Highly lipophilic, metabolically stable, strongly electron-withdrawing; considered a "super-lipophilic" group. beilstein-journals.orgnih.gov |

Benzoate (B1203000) esters are a fundamental class of compounds in organic chemistry, serving as crucial intermediates, protecting groups, and functional molecules in their own right. fiveable.menumberanalytics.comorganic-chemistry.org The ester group is a versatile functional handle that can participate in a wide array of chemical transformations.

Key aspects of their relevance include:

Synthetic Intermediates: Benzoate esters are stable and readily prepared, often through the Fischer esterification of benzoic acid with an alcohol. fiveable.mewikipedia.org They can be converted into a variety of other functional groups. For instance, they undergo hydrolysis back to the parent carboxylic acid and alcohol, reduction to yield primary alcohols or aldehydes, and aminolysis to form amides. libretexts.org

Carbon-Carbon Bond Formation: Esters like ethyl benzoate are key reactants in reactions such as the Claisen condensation, which forms new carbon-carbon bonds to create more complex molecular architectures like β-keto esters. fiveable.menumberanalytics.com

Protecting Groups: The benzoate group is often used to protect alcohols during a multi-step synthesis due to its stability under various conditions and the relative ease with which it can be removed. organic-chemistry.org

Functional Materials: The aromatic ring of the benzoate moiety can be substituted to tune the electronic and physical properties of the molecule, making benzoate esters components of fragrances, artificial flavors, and other fine chemicals. fiveable.mewikipedia.org

Table 2: Common Reactions of Benzoate Esters

| Reaction | Reagents | Product(s) | Significance |

|---|---|---|---|

| Hydrolysis (Saponification) | Base (e.g., NaOH), H₂O | Carboxylate Salt, Alcohol | Cleavage of the ester linkage. numberanalytics.comlibretexts.org |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (catalytic) | Carboxylic Acid, Alcohol | Reversible cleavage of the ester. libretexts.org |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Alcohol | Complete reduction of the ester. libretexts.org |

| Reduction to Aldehyde | 1. DIBAH, -78°C 2. H₂O | Aldehyde | Partial reduction, stopping at the aldehyde stage. libretexts.org |

| Aminolysis | R₂NH | Amide, Alcohol | Conversion of an ester to an amide. libretexts.org |

Overview of Research Directions Pertaining to 2-(trifluoromethoxy)ethyl benzoate Analogues

The study of this compound is situated within the broader historical and current trends of organofluorine chemistry. Understanding this context is essential for appreciating the potential research avenues for this compound and its analogues.

The chemistry of trifluoromethyl ethers, particularly aryl trifluoromethyl ethers, has a history stretching back to the mid-20th century. The first synthesis of aryl trifluoromethyl ethers was reported by L. Yagupol'skii in 1955, starting from substituted anisoles. nih.govbeilstein-journals.org Early methods often involved harsh conditions, such as the use of antimony trifluoride or anhydrous hydrogen fluoride (B91410) to achieve the fluorination of chlorinated precursors. beilstein-journals.orgwikipedia.org

The development of α-fluorinated ethers gained significant traction in the 1950s and 1960s, leading to the creation of volatile, non-explosive, and fast-acting inhalation anesthetics. nih.govbeilstein-journals.org This success spurred further interest in fluorinated compounds for other life science applications. However, the synthesis of aliphatic trifluoromethyl ethers remained a significant challenge for a longer period and such compounds are still considered relatively rare compared to their aromatic counterparts. nih.govresearchgate.net The development of milder and more versatile reagents, such as tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃), has facilitated the synthesis of more complex aliphatic trifluoromethyl ethers, including derivatives of carbohydrates. nih.gov

Contemporary research in organofluorine chemistry is characterized by several key trends that are shaping the future of the field. epa.gov There is a tremendous and successful research effort from both academic and industrial labs, which has been ongoing since the 1970s. epa.gov

Development of Novel Fluorination Reagents: A major focus is the creation of new reagents that allow for the introduction of fluorine and fluorinated groups under milder, safer, and more selective conditions. scilit.com This includes the development of electrophilic trifluoromethylating agents and novel nucleophilic OCF₃-transfer reagents like trifluoromethyl benzoate (TFBz). nih.gov

Late-Stage Functionalization: There is a high demand for methods that can install fluorine-containing groups into complex molecules at a late stage of the synthesis. This allows for the rapid generation of diverse analogues of biologically active compounds for structure-activity relationship studies.

Sustainability and Environmental Concerns: The extreme stability of the carbon-fluorine bond, while beneficial for metabolic stability, has led to concerns about the environmental persistence of some fluorinated compounds, often dubbed "forever chemicals." nih.govacs.org This has prompted research into more degradable fluorinated molecules and a more critical evaluation of the risks and benefits associated with the use of organofluorine compounds. acs.org

Class-Based Approaches: As the number of unknown and uncharacterized per- and polyfluoroalkyl substances (PFAS) in the environment grows, there is a push toward class-based analytical methods and regulations rather than focusing on individual compounds. acs.orgacs.org

The compound this compound, containing the highly stable trifluoromethoxy group, falls directly within the purview of these modern research trends, highlighting its relevance for studies in synthetic methodology, medicinal chemistry, and environmental science.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethoxy)ethyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c11-10(12,13)16-7-6-15-9(14)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEWKEQGISAYAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCCOC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Trifluoromethoxy Ethyl Benzoate and Derivatives

Esterification Pathways for Benzoate (B1203000) Moiety Formation

The creation of the benzoate ester bond is a fundamental transformation in the synthesis of the target molecule. This can be achieved either by direct reaction of the corresponding acid and alcohol or by transesterification from a pre-existing ester.

Direct esterification, specifically the Fischer-Speier esterification, involves the reaction of benzoic acid with 2-(trifluoromethoxy)ethanol (B1369605) in the presence of an acid catalyst. The reaction is an equilibrium process, and strategies to drive it towards the product, 2-(trifluoromethoxy)ethyl benzoate, typically involve using an excess of one reactant or removing the water formed during the reaction. tcu.edu

Classic and modern catalytic systems have been optimized for the esterification of benzoic acid. Concentrated sulfuric acid is a traditional and effective catalyst, typically used in small quantities while heating the mixture to reflux. tcu.eduyoutube.com The reaction proceeds by protonation of the benzoic acid's carbonyl group, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. youtube.com

More recent advancements have focused on developing milder, more recoverable, and environmentally benign catalysts. Metal-based catalysts, such as tin(II) compounds, have been shown to be effective for the esterification of benzoic acid with various alcohols. google.com Heterogeneous solid acid catalysts are particularly advantageous as they are easily separated from the reaction mixture, minimizing downstream processing. A solid superacid catalyst composed of zirconium and titanium oxides (ZT10) has demonstrated high activity for the synthesis of methyl benzoates, a reaction that can be adapted for other alcohols. mdpi.com This catalyst operates under heterogeneous conditions, is recoverable, and shows high acid strength, enabling efficient esterification. mdpi.com Another approach utilizes amphoteric, water-tolerant catalysts like TiO(acac)2 for the direct condensation of benzoic acid and alcohols.

Table 1: Catalytic Systems for Direct Esterification of Benzoic Acid

| Catalyst | Reactants | Typical Conditions | Key Features | Citations |

| Conc. H₂SO₄ | Benzoic Acid, Alcohol | Reflux, 45-60 min | Traditional, high yield, requires neutralization | tcu.eduyoutube.com |

| Tin(II) Compounds | Benzoic Acid, C7-C13 Alcohols | Distillation to remove water | High purity product, catalyst filtered off | google.com |

| Zr/Ti Solid Acid | Benzoic Acid, Methanol | 120-130°C, 3-5 h | Heterogeneous, recoverable, high activity | mdpi.com |

| TiO(acac)₂ | Benzoic Acid, Alcohol | Toluene, reflux | Water-tolerant, chemoselective |

Transesterification is an alternative pathway that converts a readily available ester, such as ethyl benzoate, into the desired this compound by reacting it with 2-(trifluoromethoxy)ethanol. This process involves the exchange of the alcohol moiety of the ester and is typically catalyzed by either an acid or a base. To achieve high conversion, a large excess of the reactant alcohol (in this case, 2-(trifluoromethoxy)ethanol) is used to shift the equilibrium toward the product. nih.gov

A variety of catalysts have been developed for transesterification. Acid catalysts, similar to those used in direct esterification, are common. nih.gov Environmentally benign catalysts like boric acid and methylboronic acid have proven effective for the transesterification of β-keto esters with a range of primary and secondary alcohols, suggesting their potential applicability to benzoate esters. nih.gov Organometallic catalysts, particularly titanates, have also demonstrated high activity and nearly complete conversion in the transesterification of methyl benzoate to other esters, such as benzyl (B1604629) benzoate. enamine.net These catalysts are often used at elevated temperatures to facilitate the reaction. enamine.net

Table 2: Catalytic Systems for Transesterification

| Catalyst Type | Example Catalyst | Substrate Example | Key Features | Citations |

| Organometallic | Titanate | Methyl Benzoate | High activity and conversion at elevated temperatures | enamine.net |

| Boron-based | Boric Acid | Ethyl Acetoacetate | Environmentally benign, effective for primary/secondary alcohols | nih.gov |

| Boron-based | Methylboronic Acid | Ethyl Acetoacetate | Mild conditions, catalyst can be recovered and reused | nih.gov |

Introduction of the Trifluoromethoxy Group

The introduction of the OCF3 group is the defining step in forming fluorinated compounds like this compound. This transformation can be envisioned to occur either on a precursor alcohol, such as ethylene (B1197577) glycol, to produce 2-(trifluoromethoxy)ethanol, which is subsequently esterified, or via the direct trifluoromethoxylation of a pre-formed ester like 2-hydroxyethyl benzoate. chemsynthesis.comsigmaaldrich.comcymitquimica.com

Electrophilic trifluoromethoxylation involves reagents that act as a source of an electrophilic "OCF3" species. However, the direct electrophilic O-trifluoromethoxylation of alcohols is challenging, and many reagents primarily function as sources for the trifluoromethyl (CF3) group rather than the trifluoromethoxy (OCF3) group.

Hypervalent iodine reagents are prominent in fluorine chemistry, particularly for electrophilic trifluoromethylation (the transfer of a CF3 group). Reagents such as Togni reagents and Umemoto reagents are widely used for the trifluoromethylation of a variety of nucleophiles, including thiols, phosphines, and carbon-based systems. enamine.netwikipedia.orgcfplus.czwikipedia.orgrsc.org

Their application in O-trifluoromethoxylation (the formation of an O-CF3 bond) is significantly more limited and less efficient. While often referred to as "trifluoromethylating agents," their reaction with alcohols to form trifluoromethyl ethers is not always a direct OCF3 transfer. For instance, the reaction of Togni reagent II with phenols typically results in C-trifluoromethylation at the ortho position, with O-trifluoromethylation occurring only in low yields when the ortho and para positions are blocked. mdpi.com

The formation of trifluoromethyl ethers from aliphatic alcohols using Togni reagents has been achieved, but it often requires specific activation conditions. For example, the activation of Togni reagent I with zinc salts like Zn(NTf2)2 can facilitate the conversion of primary and secondary alcohols to their corresponding trifluoromethyl ethers. mdpi.comenamine.netorgsyn.org However, this reaction may proceed through the transfer of an electrophilic trifluoromethyl group rather than a trifluoromethoxy group. mdpi.com The inherent challenge lies in the direct reaction between the hard oxygen nucleophile of an alcohol and the electrophilic reagent.

Table 3: Application of Hypervalent Iodine Reagents in Reactions with Alcohols/Phenols

| Reagent | Substrate | Conditions | Primary Product(s) | Notes | Citations |

| Togni Reagent II | Phenols | - | C-trifluoromethylated phenols | O-trifluoromethylation is a minor pathway. | mdpi.com |

| Togni Reagent I | Aliphatic Alcohols | Zn(NTf₂)₂ (activator) | Alkyl trifluoromethyl ethers | Mechanism involves electrophilic CF₃ transfer. | mdpi.comenamine.netorgsyn.org |

| Togni Reagent I | N-aryl-N-hydroxylamines | Cs₂CO₃ (catalyst) | N-aryl-N-(trifluoromethoxy)amines | Radical O-Trifluoromethylation pathway. | mdpi.com |

Given the limitations of direct electrophilic O-trifluoromethoxylation, recent research has focused on developing catalytic methods. These approaches often generate the reactive trifluoromethoxylating species in situ or utilize novel reagents designed for efficient OCF3 transfer. nih.gov

A significant development is the use of trifluoromethyl benzoate (TFBz) as a stable and easily prepared trifluoromethoxylation reagent. nih.gov TFBz can be synthesized from inexpensive materials with potassium fluoride (B91410) as the fluorine source. It has demonstrated versatility in various transformations, including the nucleophilic substitution of alkyl halides and difunctionalization of alkenes, showcasing its potential in catalytic cycles for introducing the OCF3 group. nih.gov The trifluoromethoxide anion can be generated from TFBz and stabilized, for instance, by a crown ether-complexed potassium cation, allowing it to react smoothly with substrates at room temperature. nih.gov

Photoredox catalysis has also emerged as a powerful tool for generating trifluoromethoxy radicals or other reactive intermediates under mild conditions, enabling the trifluoromethoxylation of alkenes and arenes. nih.gov While direct catalytic application to a precursor like 2-hydroxyethyl benzoate is an area of ongoing research, these catalytic systems represent the frontier in the synthesis of trifluoromethyl ethers.

Nucleophilic Trifluoromethoxylation Methods

Nucleophilic trifluoromethoxylation offers a direct route to introduce the -OCF3 group. These methods typically involve the reaction of a nucleophile with an electrophilic source of the trifluoromethoxy group. While direct trifluoromethoxylation of an alcohol precursor to this compound presents challenges, related transformations on aromatic rings provide insight into potential strategies.

One common approach involves the use of trifluoromethyl-metal reagents. For instance, the reaction of a thiophenolate with a diaryl(trifluoromethyl)sulfonium salt represents an early example of this type of transformation. wikipedia.org More contemporary methods often employ copper in coupling reactions between aromatic compounds and metal-trifluoromethyl complexes. wikipedia.org

A key precursor for the synthesis of this compound is ethyl 2-hydroxybenzoate, also known as ethyl salicylate. medchemexpress.comnih.gov The hydroxyl group of this precursor could potentially be targeted for nucleophilic trifluoromethoxylation. However, the direct nucleophilic substitution on an aromatic alcohol is often challenging. Therefore, indirect methods, such as the Williamson ether synthesis, might be considered. This would involve converting the hydroxyl group to a better leaving group before reacting it with a trifluoromethoxide source. quora.com

The development of effective trifluoromethoxylation reagents is crucial. Reagents like S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (B81430) are commercially available and have been used for this purpose since 1990. wikipedia.org

The table below summarizes key aspects of nucleophilic trifluoromethoxylation strategies.

| Reagent Type | Example | Key Features |

| Sulfonium Salts | Diaryl(trifluoromethyl)sulfonium salt | Early example of an electrophilic CF3 source. wikipedia.org |

| Thiophenium Salts | S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate | Commercially available reagent. wikipedia.org |

| Organometallic Reagents | Copper-trifluoromethyl complexes | Used in aromatic coupling reactions. wikipedia.org |

Radical-Mediated Trifluoromethoxylation Reactions

Radical-mediated approaches provide an alternative and often complementary strategy for introducing the trifluoromethoxy group. These methods typically involve the generation of a trifluoromethoxy radical (•OCF3), which can then react with a suitable substrate.

A notable advancement in this area is the use of visible-light-mediated photoredox catalysis. nih.gov This technique allows for the non-directed C-H functionalization of a variety of substrates, including arenes, to form aryl trifluoromethyl ethers. The process is initiated by a photoredox catalyst that triggers the fragmentation of a bench-stable pyridinium-based trifluoromethoxylation reagent, leading to the formation of the •OCF3 radical. nih.gov This method's operational simplicity and potential for late-stage functionalization make it a powerful tool for accessing diverse trifluoromethoxylated compounds. nih.gov

Another avenue for radical trifluoromethylation involves the use of trifluoromethyl sulfone or trifluoromethanesulfonyl chloride as radical precursors. wikipedia.org These reagents can generate trifluoromethyl radicals under appropriate conditions, which can then participate in addition or substitution reactions. While these methods generate a trifluoromethyl (•CF3) rather than a trifluoromethoxy radical, they highlight the utility of radical pathways in organofluorine chemistry.

The table below outlines different approaches to radical-mediated trifluoromethoxylation.

| Method | Reagent | Catalyst/Initiator | Key Features |

| Photoredox Catalysis | Pyridinium-based trifluoromethoxylation reagent | Visible-light photoredox catalyst | Non-directed C-H functionalization, mild reaction conditions. nih.gov |

| Radical Precursors | Trifluoromethyl sulfone, Trifluoromethanesulfonyl chloride | Thermal or photochemical initiation | Generation of trifluoromethyl radicals. wikipedia.org |

Multi-Step Synthetic Sequences Incorporating this compound as an Intermediate

The synthesis of complex molecules often requires multi-step sequences where a key intermediate, such as this compound, undergoes further transformations.

Once this compound is synthesized, its structure allows for a variety of subsequent functionalization reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or other esters. The aromatic ring can undergo electrophilic substitution reactions, although the trifluoromethoxy group's electronic properties will influence the position of substitution.

For example, a related compound, ethyl 3-(2,2,2-trifluoroacetyl)benzoate, serves as a versatile building block. It can undergo oxidation to form carboxylic acids, reduction of the trifluoromethyl group, and nucleophilic substitution reactions. These transformations highlight the potential for sequential functionalization strategies starting from a trifluoromethoxylated benzoate derivative.

Cascade and tandem reactions offer an efficient approach to building molecular complexity from simpler starting materials in a single operation. While specific examples involving this compound are not prevalent in the provided search results, related methodologies suggest potential applications.

For instance, a copper-catalyzed three-component amino etherification of alkenes has been developed. acs.org This reaction combines an alkene, an amine, and a silyl (B83357) ether to form 1,2-amino ethers. acs.org A molecule like this compound, if modified to contain an alkene functionality, could potentially participate in such a cascade reaction, leading to the rapid assembly of complex structures. The success of this method relies on the in situ formation of silyl ethers, which facilitate the C-O bond formation. acs.org Mechanistic studies indicate the involvement of radical intermediates in these transformations. acs.org

Process Optimization and Scale-Up Considerations in Synthesis

The transition from a laboratory-scale synthesis to an industrial process requires careful optimization of reaction conditions to maximize yield, efficiency, and cost-effectiveness.

Several factors can be optimized to enhance the yield and efficiency of the synthesis of this compound and its precursors. In the context of esterification, which is a key step in forming the ethyl benzoate moiety, the choice of catalyst and reaction conditions is critical.

For the synthesis of ethyl benzoate itself, using a modified clay as a solid acid catalyst has been shown to improve the conversion rate to over 99.5%, a significant increase from the typical sub-95% yields seen with other catalysts. google.com This method also avoids the problematic waste liquid discharge associated with neutralizing excess acid in liquid catalyst systems. google.com The reaction is typically carried out by refluxing benzoic acid and ethanol (B145695) with the catalyst and a water-carrying agent to remove water and drive the equilibrium towards the product. google.com

In phase-transfer catalyzed synthesis of ethyl benzoate from sodium benzoate and ethyl chloride, controlling reaction parameters such as temperature (50-70 °C) and pressure (0.4-0.6 MPa) is crucial for achieving high yields. google.com

The development of deep learning models for predicting reaction yields is also a promising area for process optimization. nih.gov These models can help identify optimal reaction conditions by analyzing large datasets of chemical reactions, potentially accelerating the development of efficient synthetic routes. nih.gov

The following table summarizes key considerations for yield enhancement.

| Parameter | Optimization Strategy | Benefit |

| Catalyst (Esterification) | Use of modified clay as a solid acid catalyst. google.com | Increased conversion rate (>99.5%), avoidance of acidic waste. google.com |

| Reaction Conditions (Esterification) | Reflux with a water-carrying agent. google.com | Drives equilibrium towards product formation. google.com |

| Reaction Conditions (Phase-Transfer Catalysis) | Control of temperature and pressure. google.com | Improved selectivity and conversion rate. google.com |

| Predictive Modeling | Use of deep learning models. nih.gov | Facilitates prioritization of high-yield reaction pathways. nih.gov |

Control of Regioselectivity and Stereoselectivity

The precise control of regioselectivity and stereoselectivity is a critical aspect of synthesizing complex molecules like this compound and its derivatives. Achieving the desired substitution pattern on the aromatic ring and controlling the stereochemistry of the side chain are essential for ensuring the compound's intended properties and biological activity.

Regioselectivity in Aromatic Substitution:

The synthesis of this compound typically involves the introduction of the trifluoromethoxyethyl group onto a benzoic acid or benzoate precursor. Controlling the position of this substitution (ortho, meta, or para) is a significant challenge. The regiochemical outcome is often dictated by the electronic nature of the substituents already present on the aromatic ring and the choice of catalyst and reaction conditions.

For instance, in reactions involving electrophilic aromatic substitution, the directing effects of existing functional groups on the benzoate ring are crucial. An electron-donating group will typically direct incoming electrophiles to the ortho and para positions, while an electron-withdrawing group will direct them to the meta position.

In the context of nucleophilic aromatic substitution, the position of a leaving group and the presence of activating groups determine the site of reaction. Research on the synthesis of related fluorinated benzoic acids has shown that the choice of the fluoride source and solvent can significantly influence regioselectivity. For example, the use of cesium fluoride (CsF) in an anhydrous polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) has been effective in achieving high regioselectivity in the nucleophilic fluorination of certain benziodoxole precursors. arkat-usa.org

The electronic nature of substituents on related benzoate precursors has been shown to be a more influential controlling factor than the substituents on the reacting partner, also imposing the regioselectivity of the nucleophilic attack. researchgate.net The presence of electron-rich substituents on the benzoate ring generally favors certain heterocyclization/functionalization cascades. researchgate.net

Stereoselectivity in Side-Chain Synthesis:

When derivatives of this compound contain chiral centers, particularly in the ethyl side chain, controlling the stereochemistry becomes a critical objective. Stereoselective synthesis aims to produce a single desired stereoisomer, which is often crucial for pharmacological activity.

Various strategies can be employed to achieve stereoselectivity. One common approach is the use of chiral catalysts or auxiliaries that can direct the formation of one stereoisomer over another. For example, in the synthesis of trifluoromethyl-substituted compounds, organocatalytic methods employing bifunctional squaramides have been used to construct chiral dihydrofurans with high enantiomeric excess and diastereoselectivity. Although not directly synthesizing this compound, these methods highlight the potential of organocatalysis in controlling stereochemistry in related fluorinated molecules.

Another strategy involves the stereoselective reduction of a ketone precursor. The use of chiral reducing agents can selectively produce one enantiomer of a secondary alcohol. Furthermore, enzymatic reductions can offer high levels of stereocontrol.

The following table summarizes some approaches to achieving selectivity in the synthesis of related fluorinated aromatic compounds.

| Selectivity Type | Method | Key Factors | Example Application (Related Compounds) |

| Regioselectivity | Nucleophilic Aromatic Substitution | Choice of fluoride source (e.g., CsF), solvent (e.g., DMSO), nature of leaving group and activating groups. arkat-usa.org | Synthesis of 2-fluorobenzoic acids from 1-arylbenziodoxoles. arkat-usa.org |

| Regioselectivity | Electrophilic Aromatic Substitution | Directing effects of existing substituents on the aromatic ring, catalyst choice. | General principle in aromatic chemistry. |

| Stereoselectivity | Organocatalysis | Chiral catalysts (e.g., bifunctional squaramides), reaction conditions. | Stereoselective synthesis of 2-trifluoromethylated dihydrofurans. |

| Stereoselectivity | Chiral auxiliaries | Attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. | Synthesis of optically pure α-hydroxy-α-trifluoromethylhydrazones. nih.gov |

Minimization of Byproduct Formation and Impurity Profiling

The production of high-purity this compound requires careful control of the reaction to minimize the formation of byproducts and a thorough analysis of the resulting impurity profile.

Common Byproducts and Their Minimization:

Esterification reactions, a common method for synthesizing benzoate esters, can lead to several byproducts. The reaction of 2-(trifluoromethoxy)ethanol with benzoic acid or its derivatives is an equilibrium process, and incomplete reaction can leave unreacted starting materials as impurities. To drive the reaction to completion, it is common to use an excess of one reactant or to remove water as it is formed, for example, through azeotropic distillation. google.comyoutube.com

Side reactions can also lead to the formation of byproducts. For example, in acid-catalyzed esterifications, the alcohol can undergo dehydration, or ether formation can occur. The choice of catalyst can influence the formation of these byproducts. For instance, using a milder catalyst or non-acidic coupling agents can reduce the incidence of acid-catalyzed side reactions.

In syntheses involving aromatic substitution, the formation of regioisomers is a common source of impurities. As discussed in the previous section, careful control of reaction conditions and the use of appropriate directing groups are essential to minimize the formation of undesired isomers.

Impurity Profiling Techniques:

A comprehensive impurity profile is essential for ensuring the quality and safety of the final product. This involves the identification and quantification of all impurities present. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for separating and quantifying impurities in pharmaceutical products. rsc.org When coupled with mass spectrometry (MS), HPLC-MS becomes an invaluable tool for the identification of unknown impurities by providing both retention time data and mass-to-charge ratio information. nih.gov

Gas chromatography (GC), often coupled with MS (GC-MS), is another important technique, particularly for volatile impurities and residual solvents.

The table below lists common analytical techniques used for impurity profiling.

| Analytical Technique | Information Provided | Application in Impurity Profiling |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile and semi-volatile compounds. | Primary method for purity assessment and quantification of known and unknown impurities. rsc.org |

| HPLC-Mass Spectrometry (HPLC-MS) | Separation, quantification, and structural information (molecular weight) of impurities. | Identification of unknown impurities and degradation products. nih.gov |

| Gas Chromatography (GC) | Separation and quantification of volatile compounds. | Analysis of residual solvents and volatile byproducts. |

| GC-Mass Spectrometry (GC-MS) | Separation, quantification, and structural information of volatile impurities. | Identification of volatile byproducts and contaminants. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of isolated impurities. | Definitive structure confirmation of impurities. |

By employing advanced synthetic methodologies focused on selectivity and implementing rigorous analytical controls, it is possible to produce this compound and its derivatives with high purity, meeting the stringent requirements for their intended applications.

Reaction Kinetics and Thermodynamic Analysis

While specific kinetic and thermodynamic data for this compound are not extensively documented, analysis of its structural components—ethyl benzoate and the trifluoromethoxy group—provides a basis for understanding its expected behavior. The hydrolysis of esters, a fundamental reaction, serves as a valuable model.

The base-catalyzed hydrolysis of ethyl benzoate has been studied in various aqueous-organic solvent mixtures. chemicaljournals.com The reaction is understood to proceed via a bimolecular mechanism where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. libretexts.org The rate of this reaction is sensitive to the solvent system; for instance, in methanol-water mixtures, the rate constant tends to decrease as the proportion of the organic co-solvent (methanol) increases. chemicaljournals.com This is attributed to changes in the solvation of the reactants and the transition state. chemicaljournals.com

The thermodynamic parameters for the hydrolysis of ethyl benzoate in a 30% methanol-water mixture highlight the energetic profile of the reaction.

Table 1: Thermodynamic Activation Parameters for the Hydrolysis of Ethyl Benzoate in 30% (v/v) Methanol-Water

| Temperature (°C) | ΔH* (kJ/mol) | ΔG* (kJ/mol) | ΔS* (J/K/mol) |

|---|---|---|---|

| 20 | 47.50 | 92.42 | -152.0 |

| 25 | 47.45 | 93.22 | -153.0 |

| 30 | 47.40 | 94.02 | -154.0 |

| 35 | 47.35 | 94.74 | -155.0 |

| 40 | 47.30 | 95.55 | -156.0 |

Data sourced from a study on the solvent effect and kinetics of ethyl benzoate hydrolysis. chemicaljournals.com

The introduction of the 2-(trifluoromethoxy)ethyl group in place of the ethyl group is expected to alter these parameters. The OCF3 group is a strong electron-withdrawing group, which would increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack. However, steric hindrance from the bulkier substituent could counteract this electronic effect. Thermodynamic data for ethyl benzoate, such as its standard enthalpy of formation in the liquid phase (ΔfHm°(l) = -365.1 kJ·mol−1), provides a baseline for comparison. acs.org The presence of the fluorine atoms in the trifluoromethoxy group would significantly alter the enthalpy of formation of the molecule.

Investigation of Reaction Intermediates

Reactions involving the trifluoromethoxy group can proceed through either ionic or radical intermediates, depending on the conditions and the specific transformation.

In the context of OCF3 migration, studies on analogous systems have provided strong evidence for the involvement of short-lived ion pairs. nist.gov For example, the rearrangement of N-(hetero)aryl-N-(trifluoromethoxy)amines is proposed to proceed through heterolytic cleavage of the N-OCF3 bond, generating a contact ion pair consisting of a trifluoromethoxide anion and a nitrenium cation. nist.gov This intermediate is highly reactive and rapidly recombines to form the product. nist.gov A similar heterolytic cleavage of the C-O bond in the 2-(trifluoromethoxy)ethyl moiety of the title compound could be envisioned, which would lead to a primary carbocation stabilized by the adjacent oxygen, alongside a benzoate anion.

Alternatively, radical intermediates are central to many trifluoromethoxylation reactions. rsc.org The trifluoromethoxy radical (•OCF3) is a key intermediate generated from various precursors. ethermo.us This radical is electrophilic and highly reactive. wikipedia.org Control experiments, such as radical clock experiments, have confirmed the free radical mechanism in reactions like the trifluoromethoxylation of β,β-difluorostyrenes. rsc.org Therefore, under appropriate conditions (e.g., photochemical or thermal initiation), reactions of this compound could involve the formation of the •OCF3 radical.

Mechanistic Pathways of OCF3-Migration and Rearrangement Reactions

While direct studies on OCF3 migration in this compound are scarce, mechanistic insights can be drawn from analogous rearrangements involving the transfer of a trifluoromethoxy group. These transformations are critical for synthesizing structurally diverse organofluorine compounds and can follow distinct mechanistic routes. nist.gov

Heterolytic cleavage involves the breaking of a chemical bond where one fragment retains both electrons from the bond, resulting in the formation of ions. nih.gov This pathway is prominent in the rearrangement of certain trifluoromethoxy-containing compounds. nist.gov

Mechanistic studies on the intramolecular C-H trifluoromethoxylation of N-(hetero)aryl-N-hydroxylamine derivatives suggest that the key OCF3-migration step proceeds via a heterolytic cleavage of the N-OCF3 bond. nist.gov This cleavage results in the formation of a short-lived ion pair within the solvent cage. nist.gov Computational studies support this ion pair reaction pathway. nist.gov This mechanism is distinct from a purely dissociative pathway, as the close association of the ions facilitates rapid recombination at a different site on the molecule, often with high regioselectivity. acs.orgnist.gov The driving force for such reactions can be the formation of a more stable product. In the context of this compound, a hypothetical rearrangement could involve the heterolytic cleavage of the C-O bond of the ethyl group, although this would generate a less stable primary carbocation. researchgate.net

Radical processes offer an alternative pathway for trifluoromethoxy transfer, typically initiated by light or a radical initiator. ethermo.us In these mechanisms, the key intermediate is the trifluoromethoxy radical (•OCF3). rsc.org This radical can be generated from various reagents, including those featuring N-OCF3 or O-OCF3 bonds. acs.orgnist.gov

Experimental data from studies on N-(hetero)aryl-N-hydroxylamine derivatives indicate that the initial O-trifluoromethylation step to form the N-OCF3 intermediate is a radical process. nist.gov Similarly, radical trifluoromethoxylation of alkenes has been shown to proceed via the addition of the •OCF3 radical to the double bond. rsc.org A proposed radical pathway for a transformation involving this compound might begin with the homolytic cleavage of a bond to generate a radical, which could then trigger a cascade leading to rearrangement or functionalization. The electrophilic nature of the •OCF3 radical makes it highly reactive towards electron-rich centers. wikipedia.org

Role of Catalysis in Transformations of this compound Analogues

Catalysis, particularly by transition metals, plays a crucial role in expanding the synthetic utility of trifluoromethoxy-containing compounds and their benzoate analogues. Catalysts can enable transformations that are otherwise difficult, offering milder reaction conditions and improved selectivity. chemicaljournals.com

Palladium(II) and Ruthenium(II) complexes are versatile catalysts for a variety of transformations involving OCF3-containing substrates or benzoate derivatives.

Palladium(II)-Catalyzed Reactions: Palladium catalysis is a powerful tool for C-O bond formation. An efficient method for the Pd(II)-catalyzed intramolecular aminotrifluoromethoxylation of unactivated alkenes has been developed. wikipedia.org In these reactions, a palladium catalyst, often in conjunction with an oxidant, facilitates the coupling of an amine and a trifluoromethoxide source (like AgOCF3) across a double bond. Mechanistic studies suggest the involvement of high-valent Pd(IV) intermediates, from which the C-OCF3 bond is formed via reductive elimination. The choice of ligand and the protecting group on the nitrogen atom can be critical for achieving high efficiency and selectivity. wikipedia.org

Table 2: Effect of Palladium Catalyst and Protecting Group in Aminotrifluoromethoxylation

| Entry | Protecting Group (Pg) | Pd Catalyst | Yield (%) |

|---|---|---|---|

| 1 | Ts | Pd(OAc)₂ | <5 |

| 2 | Boc | Pd(OAc)₂ | 45 |

| 3 | Boc | Pd(TFA)₂ | 71 |

| 4 | Boc | Pd(CH₃CN)₄(BF₄)₂ | 85 |

Data adapted from a study on Pd(II)-catalyzed aminotrifluoromethoxylation of alkenes, showing the importance of the protecting group and palladium counterion. wikipedia.org

Ruthenium(II)-Catalyzed Reactions: Ruthenium(II) catalysts have proven effective in the C-H functionalization of benzoic acids. Using a weakly coordinating carboxylic acid group as a directing group, Ru(II) catalysts can facilitate the arylation, alkenylation, and alkynylation of the aromatic ring at the ortho position. These reactions typically employ a user-friendly ruthenium(II) biscarboxylate complex and can proceed with a wide range of aryl, alkenyl, and alkynyl halides. This methodology could be applied to analogues of this compound to introduce various substituents onto the benzoate ring, demonstrating the power of Ru(II) catalysis in C-H activation.

Mechanistic Elucidation of Reactions Involving 2 Trifluoromethoxy Ethyl Benzoate

Organic Base-Catalyzed Processes

Organic bases play a crucial role as catalysts in a variety of transformations involving esters, promoting reactions such as transesterification and hydrolysis. While specific mechanistic studies on 2-(trifluoromethoxy)ethyl benzoate (B1203000) are not extensively documented in publicly available literature, the general principles of base-catalyzed ester reactions provide a strong framework for understanding its reactivity. The presence of the trifluoromethoxy group is anticipated to significantly influence the electronic properties of the ester, thereby affecting reaction rates and equilibria.

The primary role of an organic base in these processes is to act as a proton acceptor or a nucleophile. In reactions like transesterification and hydrolysis, non-nucleophilic, sterically hindered bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (TEA) can deprotonate an alcohol or water, respectively, to generate a more potent nucleophile. Alternatively, the base itself can act as a nucleophilic catalyst.

Base-catalyzed transesterification is a fundamental process for converting one ester into another by exchanging the alkoxy group. chemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction typically involves an ester, an alcohol, and a catalytic amount of a base. The equilibrium is often driven towards the desired product by using a large excess of the reactant alcohol. chemistrysteps.comlibretexts.org

The generally accepted mechanism for base-catalyzed transesterification proceeds through a nucleophilic acyl substitution pathway. The organic base deprotonates the incoming alcohol (R'-OH) to form an alkoxide (R'-O⁻), a much stronger nucleophile. This alkoxide then attacks the electrophilic carbonyl carbon of the ester, 2-(trifluoromethoxy)ethyl benzoate, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and subsequently collapses, expelling the original alkoxy group, 2-(trifluoromethoxy)ethanolate, to yield the new ester and regenerating the base.

The trifluoromethoxy group in the parent ester is expected to influence this process. The electron-withdrawing nature of the CF₃O- group will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the acidity of the leaving alcohol, 2-(trifluoromethoxy)ethanol (B1369605), is expected to be higher than that of non-fluorinated analogues due to the inductive effect of the trifluoromethyl group. wikipedia.org This increased acidity implies that the corresponding 2-(trifluoromethoxy)ethanolate is a more stable and better leaving group, which should facilitate the collapse of the tetrahedral intermediate and favor the forward reaction.

A general representation of reaction conditions for base-catalyzed transesterification is presented in the table below.

| Ester Substrate | Alcohol | Organic Base Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Generic Ester (RCOOR') | Methanol | DBU | None (excess alcohol) | 25-60 | High |

| Generic Ester (RCOOR') | Ethanol (B145695) | Triethylamine | Toluene | 80 | Good |

| Generic Ester (RCOOR') | Isopropanol | Sodium Methoxide (in Methanol) | Isopropanol | Reflux | Variable |

This table illustrates general conditions for base-catalyzed transesterification and is not specific to this compound.

Base-promoted hydrolysis of esters, often referred to as saponification, is another key reaction catalyzed by bases. youtube.com In this process, the ester is cleaved into a carboxylate salt and an alcohol. Unlike acid-catalyzed hydrolysis, this reaction is irreversible because the final step involves an acid-base reaction where the generated carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards nucleophiles. youtube.com

The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion, generated from the interaction of the organic base with water, on the carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, ejecting the 2-(trifluoromethoxy)ethanolate leaving group to form benzoic acid. In the presence of the base, the benzoic acid is immediately deprotonated to form the benzoate salt, driving the reaction to completion.

The electron-withdrawing trifluoromethoxy group is expected to accelerate the rate of hydrolysis by rendering the carbonyl carbon more electrophilic. Studies on the hydrolysis of trifluoroacetate (B77799) derivatives have shown that the reaction is catalyzed by buffer bases and proceeds via a general base-catalyzed addition of water. figshare.com A similar mechanism can be postulated for this compound, where the organic base facilitates the nucleophilic attack of water.

Computational and Theoretical Chemistry Studies on 2 Trifluoromethoxy Ethyl Benzoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(trifluoromethoxy)ethyl benzoate (B1203000). Methods like Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), are employed to model the distribution of electrons within the molecule.

The electronic structure is heavily influenced by the interplay between the electron-withdrawing trifluoromethoxy group (-OCF₃), the ethyl linker, the ester functionality, and the aromatic benzene (B151609) ring. Calculations would typically focus on:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For 2-(trifluoromethoxy)ethyl benzoate, the trifluoromethoxy group is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog.

Electron Density and Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. In this compound, the oxygen atoms of the ester and ether groups, and the fluorine atoms, would be regions of negative potential, while the hydrogen atoms of the ethyl group and the aromatic ring would be areas of positive potential. These maps are invaluable for predicting intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions (hyperconjugation) between filled and vacant orbitals. This can quantify the electronic stabilization arising from the interaction of the trifluoromethoxy group with the rest of the molecule.

Table 1: Exemplary Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Ethyl benzoate | -6.5 | -0.8 | 5.7 |

| 2-methoxyethyl benzoate | -6.3 | -0.7 | 5.6 |

| This compound | -6.8 | -1.2 | 5.6 |

Note: This table contains hypothetical data for illustrative purposes, based on general chemical principles.

Density Functional Theory (DFT) Investigations of Reactivity and Stability

DFT is a widely used method for studying the reactivity and stability of organic molecules due to its balance of accuracy and computational cost. pharmacy180.com For this compound, DFT calculations can provide deep insights.

The stability of the molecule is influenced by the strong carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethoxy group. DFT can be used to calculate thermodynamic properties such as the enthalpy of formation, which is a measure of the molecule's intrinsic stability. superfri.org

Reactivity can be assessed using several DFT-based descriptors:

Local Reactivity Descriptors (Fukui Functions): These functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For instance, the carbonyl carbon of the ester group is expected to be a primary site for nucleophilic attack.

Bond Dissociation Energies (BDE): The BDE for various bonds can be calculated to predict the weakest bond and thus the likely point of initial decomposition under thermal stress. ontosight.ai The C-O bond of the ester is a likely candidate for hydrolytic cleavage.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions with other molecules. Conformational analysis aims to identify the most stable arrangements of the atoms in space.

The process typically involves:

Initial Exploration: A molecular mechanics force field is often used to rapidly explore the potential energy surface and identify a set of low-energy conformers.

Quantum Mechanical Optimization: The low-energy conformers are then subjected to more accurate geometry optimization using quantum chemical methods like DFT. youtube.com This refines the structures and provides more reliable energy rankings.

For this compound, key rotational barriers would be around the C(aryl)-C(carbonyl), C-O(ester), O-C(ethyl), and C-O(ether) bonds. Studies on similar molecules, such as 4-fluoro(trifluoromethoxy)benzene, have shown that the trifluoromethoxy group often prefers a perpendicular orientation relative to the plane of the benzene ring due to steric and electronic effects. researchgate.net This would be a key aspect to investigate in this compound.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer Description | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.0 (most stable) |

| Syn-periplanar | ~0° | +3.5 |

| Gauche | ~60° | +1.2 |

Note: This table presents hypothetical data to illustrate the output of conformational analysis studies.

Simulation of Reaction Pathways and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms. For this compound, a relevant reaction to study would be the hydrolysis of the ester bond, a process important for its environmental fate and potential metabolic pathway if used in a biological context.

The simulation of a reaction pathway involves:

Identifying Reactants, Products, and Intermediates: The starting materials and final products of the reaction are defined.

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Computational methods are used to find the geometry of the TS, which is characterized by having exactly one imaginary vibrational frequency. nih.gov

Calculating Activation Barriers: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

The presence of the electron-withdrawing trifluoromethoxy group is expected to make the carbonyl carbon more electrophilic, potentially affecting the rate of hydrolysis compared to non-fluorinated analogs.

Structure-Activity Relationship (SAR) Derivation for Fluorinated Benzoates

In drug discovery and materials science, it is crucial to understand how structural modifications affect the activity or properties of a molecule. Structure-Activity Relationship (SAR) studies aim to establish these connections. researchgate.net

For fluorinated benzoates, SAR studies often focus on how the number and position of fluorine atoms, as well as the nature of the fluorinated group (e.g., -F, -CF₃, -OCF₃), modulate biological activity. medjrf.comresearchgate.net The introduction of fluorine can influence:

Lipophilicity: Fluorine can increase lipophilicity, which affects how a molecule is absorbed, distributed, and transported in biological systems.

Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug. pharmacy180.com

Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions.

Molecular modeling techniques are extensively used to predict the physicochemical and pharmacokinetic properties of molecules, a field often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. mdpi.com

For this compound, computational models could predict properties such as:

Solubility: How well the compound dissolves in water and organic solvents.

Permeability: Its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.

Plasma Protein Binding: The extent to which it binds to proteins in the bloodstream.

Potential for Toxicity: Predicting potential adverse effects based on structural alerts.

These predictions are vital in the early stages of drug development to prioritize compounds with favorable properties.

Computational chemistry plays a pivotal role in the rational design of new ligands with desired properties. nih.govbenthamdirect.com This can be approached in two main ways:

Structure-Based Ligand Design: If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how a ligand will bind. researchgate.net This allows for the design of molecules that fit snugly into the binding site and form key interactions. For this compound, docking studies could explore how the trifluoromethoxyethyl group can be oriented to occupy specific pockets in a binding site.

Ligand-Based Ligand Design: When the structure of the target is unknown, a set of known active molecules can be used to build a pharmacophore model. This model represents the essential 3D arrangement of chemical features required for activity. New molecules, such as derivatives of this compound, can then be designed to match this pharmacophore.

The unique electronic properties and conformational preferences of the trifluoromethoxy group make it an interesting substituent for ligand design, potentially offering a way to fine-tune binding affinity and selectivity.

Advanced Analytical Methodologies for Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 2-(trifluoromethoxy)ethyl benzoate (B1203000), ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(trifluoromethoxy)ethyl benzoate is expected to show distinct signals for the protons in the ethyl group, the trifluoromethoxyethyl moiety, and the aromatic ring. The chemical shifts are influenced by the electron-withdrawing nature of the ester and trifluoromethoxy groups.

Aromatic Protons: The protons on the benzoate ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The substitution pattern will influence the multiplicity and exact chemical shifts of these protons.

Ethyl Group Protons: The ethyl group will exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl ester.

Trifluoromethoxyethyl Protons: The methylene protons of the 2-(trifluoromethoxy)ethyl group will be split into a triplet by the adjacent methylene group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The chemical shifts are highly sensitive to the electronic environment of the carbon atoms. libretexts.org

Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm.

Aromatic Carbons: The carbons of the benzene (B151609) ring will resonate in the 120-140 ppm region. The carbon attached to the ester group will be the most deshielded among the aromatic carbons.

Ethyl Group Carbons: The methylene carbon of the ethyl group will appear around 60-65 ppm, while the methyl carbon will be found at a more upfield position, around 10-15 ppm.

Trifluoromethoxyethyl Carbons: The carbon of the trifluoromethoxy group (-OCF₃) will be split into a quartet due to coupling with the three fluorine atoms. researchgate.net The chemical shift of the -CF₃ carbon in similar compounds is often found in the aromatic region of the spectrum. researchgate.net

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 120 - 140 |

| C=O | - | 165 - 175 |

| O-CH₂-CH₃ | ~4.4 (quartet) | ~61 |

| O-CH₂-CH₃ | ~1.4 (triplet) | ~14 |

| O-CH₂-CF₃ | ~4.0 (quartet) | ~60 (quartet) |

| O-CH₂-CF₃ | - | ~123 (quartet) |

Note: The exact chemical shifts and coupling constants would need to be determined by experimental analysis.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atoms is very sensitive to their local electronic environment, making ¹⁹F NMR an excellent tool for characterizing the trifluoromethoxy group. nih.govresearchgate.netnih.gov

For this compound, the three fluorine atoms of the trifluoromethoxy group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal will appear as a singlet since there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of the -OCF₃ group is typically observed in the range of -56 to -60 ppm relative to CFCl₃. The exact chemical shift can provide insights into the electronic effects of the benzoate group on the trifluoromethoxyethyl moiety. acs.orgacs.org

For a molecule like this compound, which does not possess a chiral center, stereochemical elucidation is not a primary concern. However, in cases where related compounds might have stereoisomers, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to determine the relative stereochemistry by measuring through-space interactions between protons.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern. wikipedia.org

High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. acs.org For this compound (C₁₀H₉F₃O₃), the exact mass can be calculated and compared to the experimentally measured mass to confirm the molecular formula.

Expected HRMS Data: The theoretical exact mass of this compound can be calculated and would be the primary piece of data sought in an HRMS experiment.

Tandem mass spectrometry, or MS/MS, is a technique where ions are fragmented and then the fragment ions are analyzed. wikipedia.orgnih.govyoutube.com This is particularly useful for identifying a specific compound within a complex mixture, as the fragmentation pattern provides a unique fingerprint for the molecule. wikipedia.orgnih.govyoutube.com

In an MS/MS experiment, the molecular ion of this compound would be selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions would be analyzed in the second mass analyzer. wikipedia.org The expected fragmentation patterns would involve the cleavage of the ester bond and fragmentation of the side chain. libretexts.orgchemicalbook.com

Predicted Fragmentation Pattern:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| [M - CH₂CH₂OCF₃]⁺ | Loss of the trifluoromethoxyethyl group |

| [C₆H₅CO]⁺ | Benzoyl cation |

| [CH₂OCF₃]⁺ | Trifluoromethoxymethyl cation |

The analysis of these fragments would provide conclusive evidence for the structure of this compound, even in the presence of other components. fluorine1.runih.gov

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are fundamental in separating the target compound from impurities, starting materials, and byproducts. The choice of technique depends on the volatility and polarity of the analytes.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. Reverse-phase HPLC (RP-HPLC) is typically the method of choice, where a non-polar stationary phase is used with a polar mobile phase.

Detailed research on analogous complex esters demonstrates that a reverse-phase HPLC method with a C18 column (such as a Newcrom R1) and a mobile phase consisting of a gradient of acetonitrile (B52724) and water with an acid modifier (e.g., phosphoric or formic acid) is effective for separation. sielc.comsielc.com Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This method is scalable and can be adapted for preparative chromatography to isolate impurities for further characterization. sielc.com

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Ret. Time | ~8.5 min |

Chirality refers to the property of a molecule being non-superimposable on its mirror image, leading to the existence of enantiomers. sigmaaldrich.comsigmaaldrich.com Chiral HPLC is a specialized technique that uses a chiral stationary phase (CSP) to separate these enantiomers, which is critical in the pharmaceutical industry where one enantiomer is often more active or safer than the other. sigmaaldrich.comnih.gov

However, the molecule this compound is achiral as it does not possess a stereogenic center. Therefore, it does not have enantiomers, and the determination of enantiomeric excess via chiral HPLC is not applicable to this specific compound. This analytical method would only become relevant if a chiral center were introduced into the molecule, for instance, by modification of the ethyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. It is employed to analyze for any volatile impurities, residual solvents, or thermal degradation products in a sample of this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the column's stationary phase. thepharmajournal.comjmaterenvironsci.com As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. Analysis of related compounds like S-Ethyl 2-(trifluoromethyl)benzothioate shows a clear separation and fragmentation pattern that allows for unambiguous identification.

Table 2: Predicted GC-MS Data for Potential Volatile Impurities

| Compound | Expected Retention Time | Key Mass Fragments (m/z) |

| Benzoic Acid | Lower than parent | 122, 105, 77 |

| 2-(trifluoromethoxy)ethanol (B1369605) | Lower than parent | 130, 85, 69 |

| Toluene (solvent) | Lower than parent | 92, 91, 65 |

| This compound | Target Peak | 248, 149, 105, 77 |

X-ray Diffraction Analysis for Solid-State Structure Determination

The analysis involves mounting a single, high-quality crystal and bombarding it with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined. aps.org This provides unequivocal proof of the molecular structure and reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing. The data obtained are crucial for understanding the material's physical properties.

Table 3: Crystallographic Data Obtainable from XRD Analysis

| Parameter | Description |

| Crystal System | The symmetry group of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | Calculated distances and angles between atoms in the molecule. |

Research Applications and Derivatization Strategies of 2 Trifluoromethoxy Ethyl Benzoate

Strategic Role in Medicinal Chemistry Research as a Scaffold Component

Influence of the Trifluoromethoxy Group on Molecular Interactions

The trifluoromethoxy (OCF₃) group is a powerful modulator of molecular properties due to its distinct electronic and steric characteristics. ontosight.ai It is strongly electron-withdrawing and highly lipophilic, which can significantly alter a molecule's interactions with its environment and biological targets. ontosight.ainih.gov

Furthermore, the trifluoromethoxy group is one of the most lipophilic substituents, a property that can enhance a molecule's ability to cross cell membranes. ontosight.ainih.gov The introduction of the OCF₃ group often leads to an increase in the compound's lipophilicity, which is a critical factor in determining its pharmacokinetic profile. ontosight.ai The unique orthogonal orientation of the OCF₃ group relative to an aromatic ring, a result of hyperconjugation and steric effects, can also provide beneficial conformational flexibility for binding to biological targets. nih.gov

Table 1: Physicochemical Properties Influenced by the Trifluoromethoxy Group

| Property | Influence of the Trifluoromethoxy Group |

| Lipophilicity | Significantly increases, potentially improving membrane permeability. ontosight.ainih.gov |

| Electronic Profile | Strongly electron-withdrawing, affecting molecular reactivity. ontosight.aiontosight.ai |

| Molecular Conformation | Can adopt a conformation orthogonal to aromatic rings, influencing binding. nih.gov |

| Non-covalent Interactions | Can participate in a range of interactions, acting as both an electrophile and nucleophile. nih.gov |

Design Principles for Modulating Molecular Properties through Fluorination

Fluorination is a widely employed strategy in medicinal and materials chemistry to fine-tune the properties of organic molecules. sigmaaldrich.comsigmaaldrich.com The introduction of fluorine or fluorine-containing groups like trifluoromethoxy can lead to profound changes in a compound's physical, chemical, and biological characteristics. sigmaaldrich.comyoutube.com

The synergistic effect of fluorinating different parts of a molecule can also be harnessed to modulate molecular energy levels, a principle that has been successfully applied in the development of materials for polymer solar cells. nih.gov In drug design, the isosteric replacement of a hydrogen atom or a hydroxyl group with a fluorine atom can lead to improved target affinity and selectivity. nih.gov The small size of the fluorine atom allows it to mimic hydrogen in certain binding pockets while its high electronegativity can lead to more favorable interactions. sigmaaldrich.comsigmaaldrich.com

Development of Bio-relevant Probes and Enzyme Inhibitors

The unique properties conferred by the trifluoromethoxy group make it a valuable component in the design of bio-relevant probes and enzyme inhibitors. The enhanced membrane permeability associated with increased lipophilicity can be advantageous for probes designed to enter cells and report on intracellular environments.

While direct research on 2-(trifluoromethoxy)ethyl benzoate (B1203000) as a bio-relevant probe or enzyme inhibitor is not extensively documented in the provided results, the principles of its functional group can be applied. For instance, the incorporation of the trifluoromethoxy group into various molecular scaffolds has been shown to enhance anti-cancer and anti-fungal activities. ontosight.ai This suggests that derivatives of 2-(trifluoromethoxy)ethyl benzoate could be explored for similar purposes.

The development of such bioactive molecules often involves creating a library of related compounds to screen for activity. The synthesis of derivatives of this compound could be a starting point for identifying novel enzyme inhibitors or probes for specific biological targets.

Contribution to Agrochemical Research and Development

The introduction of fluorine-containing functional groups is a common strategy in the design of modern agrochemicals to enhance their efficacy and stability. youtube.com The trifluoromethoxy group, with its characteristic properties, can contribute significantly to the development of new pest control agents. ontosight.ai

Design of Novel Pest Control Agents

While specific studies detailing the use of this compound as a pest control agent were not found, the broader class of benzoate derivatives has shown insecticidal and repellent activities. nih.gov For example, methyl benzoate and ethyl benzoate have been assessed for their toxicity against aphids. nih.gov

The incorporation of a trifluoromethoxy group into a benzoate structure could potentially enhance its pesticidal properties. The increased lipophilicity could improve the penetration of the compound through the waxy cuticle of insects, leading to greater efficacy. youtube.com Furthermore, the metabolic stability conferred by the C-F bonds could result in a longer-lasting effect. youtube.com The development of resistance to existing pesticides is a significant challenge in agriculture, necessitating the exploration of new chemical entities with varied mechanisms of action. google.com

Understanding Environmental Fate and Transformation Pathways

The environmental fate of agrochemicals is a critical consideration in their development and registration. core.ac.uk Compounds containing the trifluoromethyl group are known for their resistance to degradation due to the strength of the carbon-fluorine bond. unep.org This can lead to the formation of persistent transformation products in the environment. unep.org

For a compound like this compound, hydrolysis of the ester linkage would be a likely initial transformation pathway in soil and water, similar to the degradation of other ethyl esters used as herbicides. iaea.org This would yield benzoic acid substituted with a trifluoromethoxy group and ethanol (B145695). The subsequent fate of the trifluoromethoxy-substituted benzoic acid would be of environmental interest. The persistence of the trifluoromethyl group suggests that trifluoroacetic acid (TFA) could be a potential terminal degradation product, which is a known environmental contaminant. unep.org

Predictive models and experimental studies are essential to understand the complete degradation pathway and to assess the potential risks of any persistent transformation products to non-target organisms and ecosystems. core.ac.uk

Future Research Directions and Challenges in the Chemistry of 2 Trifluoromethoxy Ethyl Benzoate

Development of Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 2-(trifluoromethoxy)ethyl benzoate (B1203000) and its derivatives will increasingly prioritize green chemistry principles to minimize environmental impact. Traditional methods for creating fluorinated compounds and esters often rely on harsh reagents and conditions. For instance, classical esterification (Fischer esterification) to produce benzoates typically uses strong mineral acids like sulfuric acid, which presents challenges in neutralization and waste disposal. prepchem.comchemicalbook.comquora.com

Future research is expected to focus on several key areas for improvement:

Catalyst-Free and Metal-Free Syntheses: Inspired by recent advancements, developing synthetic routes that eliminate the need for metal catalysts or operate under catalyst-free conditions in benign solvents like water would be a significant step forward. acs.org Such methods reduce the risk of toxic metal contamination in the final product, which is particularly crucial for biological applications.